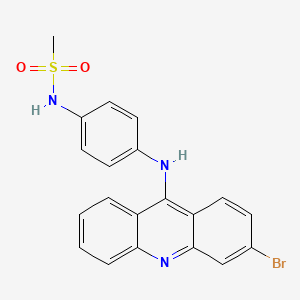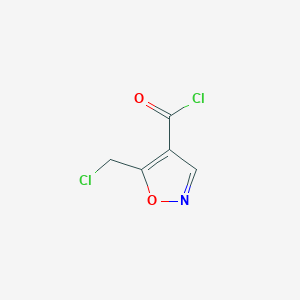
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 1-chloroethyl group and a cyclopropyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole typically involves the reaction of 1-cyclopropyl-1H-imidazole with 1-chloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature, often around 60-80°C, to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile such as hydroxide, amine, or thiol, leading to the formation of different substituted imidazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water at temperatures ranging from room temperature to 80°C.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions at temperatures around 50-70°C.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Oxidation: Imidazole oxides with increased oxygen content.
Reduction: Reduced imidazole derivatives with hydrogen atoms added to the structure.
Scientific Research Applications
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the 1-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes. The cyclopropyl group may also contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can be compared with other similar compounds such as:
1-chloroethyl-1H-imidazole: Lacks the cyclopropyl group, which may result in different reactivity and stability.
2-(1-chloroethyl)-1H-imidazole: Similar structure but without the cyclopropyl group, leading to variations in chemical properties and biological activities.
Cyclopropyl-1H-imidazole: Lacks the 1-chloroethyl group, which affects its potential as an alkylating agent.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C8H11ClN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
FIDROZYKWBFOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


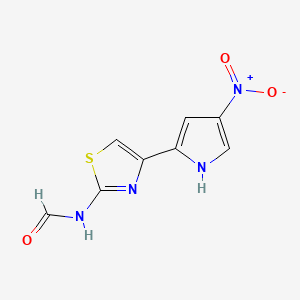


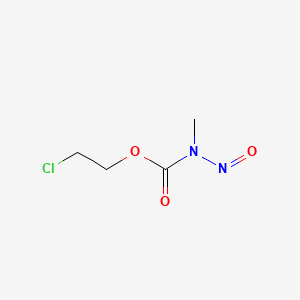
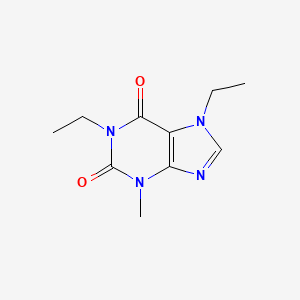
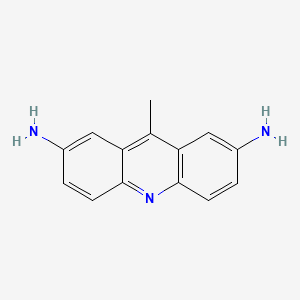
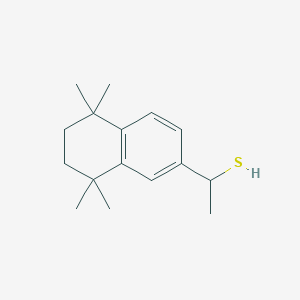


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
